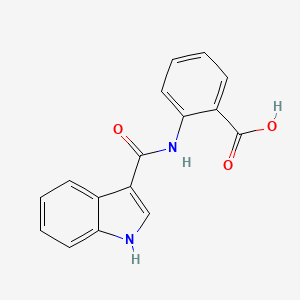

2-(1H-Indole-3-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-Indole-3-carboxamido)benzoic acid is an active organic compound that is often used in drug synthesis and biochemical research . It is commonly used as a fluorescent probe, enzyme inhibitor, and receptor ligand . It is an alkaloid isolated from Isatis idigotica .

Synthesis Analysis

The synthesis of this compound typically involves chemical synthesis methods . For instance, it can be obtained through the reaction between 1H-indole-3-ketone and benzoyl chloride .Molecular Structure Analysis

The molecular formula of this compound is C16H12N2O3 . It has a molecular weight of 280.3 g/mol .Chemical Reactions Analysis

The preparation of this compound typically involves chemical synthesis methods . For example, it can be synthesized through the reaction between 1H-indole-3-ketone and benzoyl chloride .Physical And Chemical Properties Analysis

The physical description of this compound is a brown powder . It has a molecular weight of 280.3 g/mol . The boiling point is predicted to be 456.4±25.0°C , and the melting point is 248℃ (acetic acid) . The predicted density is 1.450±0.06 g/cm3 .Scientific Research Applications

Synthesis of Heterocyclic Compounds : 2-[(carboxymethyl)amino]benzoic acids are utilized in the synthesis of heterocyclic compounds, such as 3-Chloro-1H-indole-2-carboxaldehydes, through one-pot reactions using Vilsmeier reagent (Majo & Perumal, 1996).

Pharmacological Properties : Certain derivatives of 3-chloroindole-2-carboxaldehyde, synthesized from 2-[(carboxymethyl)amino]benzoic acids, exhibit significant pharmacological properties such as anti-HIV, antitumor, and anticancer activities (Li, Hu, Chen, & Su, 2010).

Novel Indole Derivatives Synthesis : Methods for synthesizing novel indole derivatives like 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters have been developed using Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters (Unangst, Connor, Stabler, & Weikert, 1987).

Antifungal Activity : Novel triazolylindole derivatives synthesized from 2-[(carboxymethyl)amino]benzoic acid have shown potential antifungal activity (Singh & Vedi, 2014).

Photochemical Reactions : Research on the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which are related to 2-(1H-Indole-3-carboxamido)benzoic acid, has revealed new insights into artificial breathing-type reactions, potentially applicable in oxidation processes (Lin & Abe, 2021).

Molecular Interactions Studies : Studies on compounds like pentyl 2-(1H-indole-2-carboxamido)benzoate have provided insights into intramolecular hydrogen bonding and molecular interactions (Sweidan, Khanfar, Al-Shamaileh, Sunjuk, & Joshi, 2019).

Synthesis of Fluorescent Indole Derivatives : Synthesis of new fluorescent indole derivatives from β-brominated dehydroamino acids and their interactions with fluoride anions have been explored (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Mechanism of Action

Target of Action

2-(1H-Indole-3-carboxamido)benzoic acid is an active organic compound used in drug synthesis and biochemical research . It is often used as a fluorescent probe, enzyme inhibitor, and receptor ligand . .

Mode of Action

Given its use as a fluorescent probe, enzyme inhibitor, and receptor ligand, it can be inferred that it interacts with its targets to modulate their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of use.

Biochemical Pathways

As an enzyme inhibitor and receptor ligand, it likely influences the pathways associated with its target enzymes and receptors . The downstream effects would depend on the roles of these targets in cellular processes.

Pharmacokinetics

It is soluble in most organic solvents, such as chloroform, dimethyl sulfoxide, and ethanol, but insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

Given its use in drug synthesis and biochemical research, it likely has diverse effects depending on the specific context of use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, it should be stored in a sealed container to avoid prolonged exposure to air and moisture .

Safety and Hazards

Limited safety information is available for 2-(1H-Indole-3-carboxamido)benzoic acid . It may be irritating to the eyes, skin, and respiratory system . If contact occurs, the affected area should be rinsed immediately with plenty of water, and medical help should be sought . It should be stored in a sealed container and kept away from prolonged exposure to air and moisture .

Properties

IUPAC Name |

2-(1H-indole-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWUBVFXVNQIND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)